![molecular formula C11H16ClNO2 B2917801 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol CAS No. 4233-26-5](/img/structure/B2917801.png)
2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol” is a chemical compound that has been manually annotated by a third party . It is a benzenoid aromatic compound . The compound is also known by other synonyms such as “2-{(4-chlorophenyl)methylamino}ethan-1-ol” and "2,2’-(4-Chlorobenzylazanediyl)Diethanol" .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol” is complex, with a formula of C27H31Cl3N2O4 . The compound has an average mass of 553.906 and a mono-isotopic mass of 552.13494 .
Scientific Research Applications
Ethanol and Its Biological Interactions
Ethanol interacts with various receptors and ion channels, impacting biological systems. Studies on ethanol's effects on receptor desensitization, particularly on serotonin, nicotinic acetylcholine, GABA-A, and AMPA receptors, suggest its significant role in pharmacology and toxicology (Dopico & Lovinger, 2009).
Rearrangement of Beta-Amino Alcohols
The rearrangement of beta-amino alcohols, involving aziridinium intermediates, plays a crucial role in the synthesis of various amines. This process, critical for the development of pharmaceuticals and agrochemicals, demonstrates the versatility of compounds structurally related to 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol in synthetic chemistry (Métro et al., 2010).
Bioconversion of Lignocellulosic Materials
The bioconversion of lignocellulosic materials into ethanol highlights the importance of such compounds in renewable energy. Research on optimizing processes for efficient ethanol production from various biomass sources underscores the relevance of ethanol and related compounds in sustainable energy solutions (Swati et al., 2013).
Antioxidant and Anti-inflammatory Properties
Compounds like tyrosol and hydroxytyrosol, related to the chemical structure of interest, possess antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings suggest potential applications in medical and dental fields, indicating the broader relevance of phenolic compounds in health science (Ramos et al., 2020).
Environmental Impact of Chlorinated Compounds
The environmental fate of chlorinated solvents, including their toxic effects and biodegradation, has been extensively studied. Research in this area emphasizes the importance of understanding and mitigating the environmental impact of chlorinated compounds, which may share some chemical properties with 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol (Ruder, 2006).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-11-3-1-10(2-4-11)9-13(5-7-14)6-8-15/h1-4,14-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGGXTPUSBBBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCO)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)
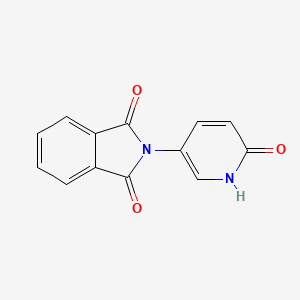
![Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate](/img/structure/B2917722.png)
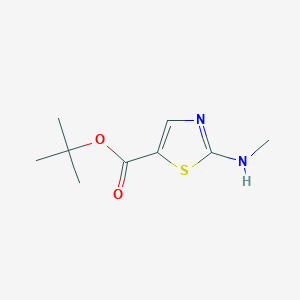
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)
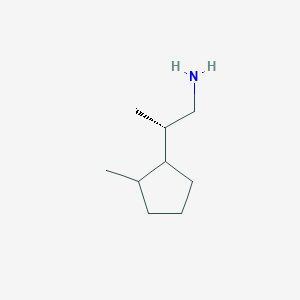
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
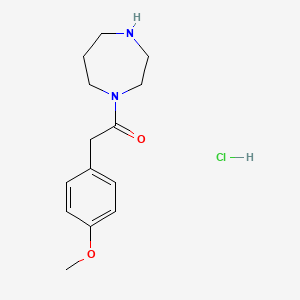
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)
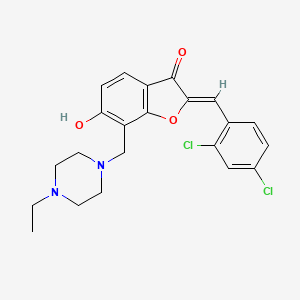
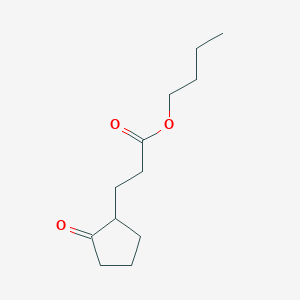
![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)
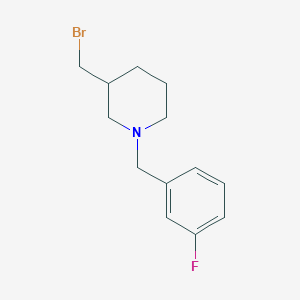
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)